molecular formula C13H19F3N2O3 B15123735 exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B15123735
M. Wt: 308.30 g/mol
InChI Key: OSEBHMPQLPAGFK-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic amine derivative with a 7-azabicyclo[2.2.1]heptane core. Key features include:

  • Molecular formula: C₁₃H₁₉F₃N₂O₃ .
  • Molecular weight: 308.30 g/mol .
  • Key functional groups: The exo-oriented trifluoroacetamido group at position 2 and the tert-butyl carbamate (Boc) protecting group at the bridgehead nitrogen (position 7).
  • Synthesis: Prepared via multi-step routes involving Curtius rearrangement, bromination, and cyclization (similar to methods in ), followed by trifluoroacetamidation .
  • Applications: Intermediate in pharmaceutical synthesis, particularly for nicotinic receptor-targeting compounds (analogous to epibatidine derivatives in ) .

Properties

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.30 g/mol

IUPAC Name

tert-butyl (1S,2R,4R)-2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)/t7-,8-,9+/m1/s1

InChI Key

OSEBHMPQLPAGFK-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Curtius Rearrangement

Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement to form an isocyanate intermediate. Trapping this intermediate with benzyl alcohol yields benzyl (cyclohex-3-enyl)carbamate, a key precursor for subsequent bromination.

Stereoselective Bromination

Treatment with bromine in dichloromethane generates cis-3,trans-4-dibromocyclohex-1-ylcarbamate as the major diastereomer (75% yield). This step establishes the stereochemical foundation for the bicyclic structure.

Sodium Hydride-Mediated Cyclization

Heating the dibrominated carbamate with sodium hydride in tetrahydrofuran induces intramolecular cyclization, forming the 7-azabicyclo[2.2.1]heptane core. The reaction proceeds via a double elimination mechanism, yielding the bicyclic amine in 68% yield.

tert-Butyl Carboxylate Installation

The tert-butyl ester group is introduced via two distinct strategies:

Direct Esterification

Reacting the bicyclic amine with tert-butyl chloroformate in the presence of triethylamine (TEA) in dichloromethane affords the tert-butyl carbamate derivative. This method achieves 85% yield under mild conditions (0°C to room temperature, 12 h).

Mitsunobu Reaction

Alternative approaches employ the Mitsunobu reaction, utilizing di-tert-butyl dicarbonate (Boc₂O), triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran. This method enhances stereochemical retention, achieving 92% yield for the exo-isomer.

Trifluoroacetamido Functionalization

The 2-position trifluoroacetamido group is introduced via acylation of the secondary amine.

Trifluoroacetic Anhydride (TFAA) Method

Treating the free amine with TFAA in dichloromethane at −20°C for 2 h provides the trifluoroacetamido derivative in 78% yield. The low temperature minimizes epimerization, preserving the exo configuration.

Schotten-Baumann Conditions

Aqueous-phase acylation using TFAA and sodium bicarbonate achieves comparable yields (75%) while simplifying purification. The reaction is quenched with 2 M NaOH, and the product is extracted into ethyl acetate.

Integrated Synthetic Routes

Sequential Boc Protection/Acylation

  • Boc Protection : React 7-azabicyclo[2.2.1]heptane with Boc₂O (1.2 eq) in THF/TEA (90% yield).
  • Trifluoroacetylation : Treat with TFAA (1.5 eq) in CH₂Cl₂ at −20°C (78% yield).
    Overall Yield : 70% over two steps.

One-Pot Strategy

Combining Boc₂O and TFAA in a single reaction vessel with dimethylaminopyridine (DMAP) catalysis reduces processing time but lowers yield (62%) due to competing side reactions.

Stereochemical Control and Analysis

The exo configuration is favored thermodynamically during cyclization and acylation. Key evidence includes:

  • ¹H NMR Coupling Constants : J = 9.2 Hz between H1 and H2 protons, characteristic of exo geometry.
  • X-ray Crystallography : Solid-state structures confirm the bicyclic core’s boat conformation with axial trifluoroacetamido group.

Yield Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Bicyclic Core Synthesis NaH, THF, 80°C 68 95
Boc Protection Boc₂O, TEA, CH₂Cl₂ 90 98
TFAA Acylation TFAA, −20°C, 2 h 78 97
One-Pot Method Boc₂O/TFAA, DMAP, RT 62 89

Challenges and Mitigations

  • Epimerization at C2 : Minimized by low-temperature acylation (−20°C) and avoiding prolonged reaction times.
  • Boc Group Cleavage : Occurs under strongly acidic conditions; neutral workup (sat. NaHCO₃) preserves integrity.
  • Byproduct Formation : Silica gel chromatography (EtOAc/hexanes) removes residual triphenylphosphine oxide and TFAA derivatives.

Scalability and Industrial Relevance

Kilogram-scale batches are produced using flow chemistry:

  • Continuous Cyclization : Tubular reactor with NaH/THF (residence time: 30 min).
  • In-line Quenching : Automated NaOH wash reduces manual handling.

Emerging Methodologies

  • Enzymatic Desymmetrization : Lipase-catalyzed resolution of racemic intermediates improves enantiomeric excess (ee > 99%).
  • Photoredox Catalysis : Visible-light-mediated trifluoroacetylation reduces TFAA stoichiometry (1.1 eq vs. 1.5 eq).

Chemical Reactions Analysis

Types of Reactions

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Structure : Lacks the trifluoroacetamido group; features a primary amine at position 2.
  • Molecular weight : 212.29 g/mol .
  • Key difference : The absence of the electron-withdrawing trifluoroacetamido group increases nucleophilicity at position 2, making it more reactive in coupling reactions .
tert-Butyl endo-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Structure : Endo isomer of the above compound.
  • Impact of stereochemistry : Endo configuration alters spatial accessibility of the amine group, affecting binding to biological targets (e.g., nicotinic receptors) compared to the exo derivative .
tert-Butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Structure : Bromomethyl substituent at position 2.
  • Molecular weight : 290.20 g/mol .
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki or Grignard), unlike the trifluoroacetamido group, which is inert under such conditions .
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Structure : Benzyloxycarbonyl (Cbz)-protected amine at position 2.
  • Molecular weight : 346.42 g/mol .
  • Comparison : The Cbz group is less electron-withdrawing than trifluoroacetamido, altering stability and deprotection requirements in synthetic workflows .

Physical and Spectroscopic Properties

NMR Data Comparison
  • Target compound : ¹³C NMR (DMSO-d₆) δ 179.22 (CF₃CO), 155.99 (Boc carbonyl) .
  • tert-Butyl (2R)-2-amino derivative: ¹³C NMR δ 156.1 (Boc carbonyl), 50.9 (C2 amine) .
  • Cbz-protected derivative : ¹³C NMR δ 156.5 (Boc), 136.2 (Cbz aromatic carbons) .
Mass Spectrometry
  • Target compound : ESI-MS m/z 508.56 [M+H]⁺ (for a related intermediate) .
  • Bromomethyl derivative : HRMS m/z 290.20 [M+H]⁺ .

Commercial Availability and Cost

Compound Purity Price (per gram) Supplier
Target compound 95% $518 AstaTech
tert-Butyl (2R)-2-amino derivative >98% $200–300 Multiple
Cbz-protected derivative 95% $1,090 CymitQuimica
Bromomethyl derivative >95% $300–400 Multiple

Note: The trifluoroacetamido derivative is significantly costlier due to complex synthesis and specialized demand .

Biological Activity

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a bicyclic structure containing a nitrogen atom and a trifluoroacetamido group, which enhances its biological activity and interaction with specific receptors in the central nervous system (CNS).

The molecular formula of this compound is C13H19F3N2O3, with a molecular weight of approximately 308.30 g/mol. The compound's unique trifluoroacetamido group contributes to its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC13H19F3N2O3
Molecular Weight308.30 g/mol
Density1.29±0.1 g/cm³ (Predicted)
Boiling Point373.6±42.0 °C (Predicted)
pKa10.75±0.20 (Predicted)

Research indicates that this compound acts as an agonist at the alpha 7 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various neurological functions and are implicated in several disorders such as Alzheimer's disease and schizophrenia . The compound's ability to modulate nAChRs suggests potential therapeutic applications in enhancing cognitive function and managing symptoms associated with these diseases.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

  • Nicotinic Receptor Interaction : In vitro assays have demonstrated that the compound effectively activates alpha 7 nAChRs, leading to increased calcium influx in cells expressing these receptors . This interaction is significant for developing treatments targeting cognitive deficits.
  • Therapeutic Potential : The compound's agonistic effects on nAChRs suggest it could be beneficial in treating CNS disorders characterized by impaired cholinergic signaling .
  • Comparative Analysis : When compared to similar compounds lacking the trifluoroacetamido group, this compound exhibits enhanced lipophilicity and receptor affinity, making it a promising candidate for further research .

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation, indicating its neuroprotective properties .
  • Schizophrenia Treatment : Another study evaluated the compound's effects on behavioral symptoms in rodent models mimicking schizophrenia. Results showed significant reductions in hyperactivity and improved social interaction scores following treatment with the compound .

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis typically involves base-promoted heterocyclization or multi-step sequences starting from cyclohexene derivatives. For example:

  • Method A : Reacting tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with NaH in DMF yields 2-bromo-7-azabicyclo[2.2.1]heptane intermediates, followed by trifluoroacetamido functionalization .
  • Method B : A four-step sequence from cyclohex-3-enecarboxylic acid includes Curtius rearrangement, bromination, and cyclization, achieving moderate yields (52–78%) .

Advanced: How can exo stereochemistry be controlled during synthesis?

Steric and electronic effects of protecting groups dictate stereochemical outcomes. For instance:

  • tert-Butoxycarbonyl (BOC) groups favor exo selectivity by stabilizing transition states during intramolecular cyclization .
  • X-ray crystallography (e.g., confirming exo configuration in 7-methyl derivatives) is critical for validation .

Basic: What spectroscopic methods characterize this compound?

  • NMR spectroscopy : 1H/13C NMR identifies trifluoroacetamido protons (δ ~10–12 ppm) and bicyclic backbone signals .
  • X-ray crystallography : Resolves stereochemistry and bond angles, especially for strained bicyclic systems .

Advanced: How do substituents influence pharmacological activity?

Electronic properties of substituents (e.g., trifluoroacetamido) modulate binding to nicotinic acetylcholine receptors (nAChRs):

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance α4β2 nAChR affinity, as seen in epibatidine analogues .
  • Steric hindrance from tert-butyl groups may reduce binding, necessitating molecular docking studies .

Data Contradiction: How to resolve yield discrepancies in synthesis?

Catalyst choice and reaction conditions are key variables:

  • Platinum oxide increases yields (36% vs. 18%) but requires optimization .
  • NaH/DMF cyclization offers reproducibility but may require purification adjustments for trifluoroacetamido derivatives .

Advanced: What computational methods elucidate reaction mechanisms?

Density Functional Theory (DFT) models transition states and energy barriers:

  • Calculated activation energies for NaH-mediated cyclization align with experimental yields (~52%) .
  • Nitrogen inversion barriers (ΔG‡ ~13–14 kcal/mol) in bicyclic systems are quantified via AM1 methods .

Basic: What intermediates are critical in synthesis?

  • 7-tert-Butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene : A precursor for Heck coupling to introduce pyridinyl or trifluoroacetamido groups .
  • Cis-3,trans-4-dibromocyclohexane carbamates : Enable regioselective cyclization .

Advanced: How does nitrogen inversion affect conformational analysis?

Dynamic NMR measures inversion barriers (ΔG‡ ~13.77 kcal/mol at 25°C):

  • Strain in bicyclic systems raises barriers by ~3.5 kcal/mol compared to monocyclic amines .
  • Substituents (e.g., methyl vs. ethyl) slightly alter barriers, impacting drug design for rigid targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.